molecular formula C9H11BrO3 B13603698 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol

2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol

Cat. No.: B13603698
M. Wt: 247.09 g/mol
InChI Key: BDKLMKFUOILBFN-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol typically involves the bromination of 4-(2-hydroxyethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-bromo-4-(2-oxoethyl)-6-methoxyphenol or 2-bromo-4-(2-carboxyethyl)-6-methoxyphenol.

    Reduction: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol or other reduced derivatives.

Scientific Research Applications

2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-hydroxyethyl)phenol
  • 2-Bromo-4-(2-methoxyethyl)-6-methoxyphenol
  • 4-(2-Hydroxyethyl)-6-methoxyphenol

Uniqueness

2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenol ring, along with a bromine atom

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

2-bromo-4-(2-hydroxyethyl)-6-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,11-12H,2-3H2,1H3

InChI Key

BDKLMKFUOILBFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCO)Br)O

Origin of Product

United States

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